molecular formula C28H30O10S2 B096320 Methyl 4,6-O-benzylidene-alpha-D-galactopyranoside, bis(toluene-p-sulphonate) CAS No. 15384-63-1

Methyl 4,6-O-benzylidene-alpha-D-galactopyranoside, bis(toluene-p-sulphonate)

Cat. No. B096320
CAS RN: 15384-63-1
M. Wt: 590.7 g/mol
InChI Key: MPNMHFPNHIKNOA-BBNIJSTKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4,6-O-benzylidene-alpha-D-galactopyranoside, bis(toluene-p-sulphonate) is a chemical compound that has been widely used in scientific research. It is a derivative of galactose, which is a simple sugar that is found in many biological systems. This molecule has been synthesized using various methods and has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

Methyl 4,6-O-benzylidene-alpha-D-galactopyranoside, bis(toluene-p-sulphonate) has been used in a variety of scientific research applications. One of the most common uses of this compound is in the study of carbohydrate-protein interactions. It has been shown to bind to lectins, which are proteins that recognize and bind to specific carbohydrate structures. This binding interaction can be used to study the role of carbohydrates in various biological processes, such as cell adhesion and signaling.

Mechanism of Action

The mechanism of action of Methyl 4,6-O-benzylidene-alpha-D-galactopyranoside, bis(toluene-p-sulphonate) is not fully understood. However, it is believed to bind to lectins through the formation of hydrogen bonds and hydrophobic interactions. This binding interaction can lead to changes in the conformation of the lectin, which can affect its function and activity.
Biochemical and Physiological Effects:
Methyl 4,6-O-benzylidene-alpha-D-galactopyranoside, bis(toluene-p-sulphonate) has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the binding of lectins to carbohydrates, which can affect various biological processes. It has also been shown to inhibit the growth of certain bacteria and viruses, suggesting that it may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 4,6-O-benzylidene-alpha-D-galactopyranoside, bis(toluene-p-sulphonate) in lab experiments is its ability to selectively bind to lectins. This can be useful in studying the role of carbohydrates in various biological processes. However, one limitation of using this compound is its potential toxicity. It has been shown to be toxic to certain cell lines at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving Methyl 4,6-O-benzylidene-alpha-D-galactopyranoside, bis(toluene-p-sulphonate). One area of research is the development of new derivatives of this compound with improved binding affinity and selectivity. Another area of research is the study of the therapeutic potential of this compound in the treatment of bacterial and viral infections. Additionally, the role of carbohydrates in various biological processes is an area of active research, and Methyl 4,6-O-benzylidene-alpha-D-galactopyranoside, bis(toluene-p-sulphonate) can be a useful tool in these studies.

Synthesis Methods

Methyl 4,6-O-benzylidene-alpha-D-galactopyranoside, bis(toluene-p-sulphonate) can be synthesized using various methods. One common method is the reaction of methyl alpha-D-galactopyranoside with benzaldehyde in the presence of an acid catalyst to form the benzylidene derivative. The tosylate salt can then be prepared by reacting the benzylidene derivative with tosyl chloride in the presence of a base. This synthesis method has been widely used in research laboratories and has been shown to be effective in producing high yields of the compound.

properties

CAS RN

15384-63-1

Product Name

Methyl 4,6-O-benzylidene-alpha-D-galactopyranoside, bis(toluene-p-sulphonate)

Molecular Formula

C28H30O10S2

Molecular Weight

590.7 g/mol

IUPAC Name

[(4aR,6S,7R,8S,8aS)-6-methoxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 4-methylbenzenesulfonate

InChI

InChI=1S/C28H30O10S2/c1-18-9-13-21(14-10-18)39(29,30)37-25-24-23(17-34-27(36-24)20-7-5-4-6-8-20)35-28(33-3)26(25)38-40(31,32)22-15-11-19(2)12-16-22/h4-16,23-28H,17H2,1-3H3/t23-,24+,25+,26-,27?,28+/m1/s1

InChI Key

MPNMHFPNHIKNOA-BBNIJSTKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2[C@@H]3[C@@H](COC(O3)C4=CC=CC=C4)O[C@@H]([C@@H]2OS(=O)(=O)C5=CC=C(C=C5)C)OC

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2C3C(COC(O3)C4=CC=CC=C4)OC(C2OS(=O)(=O)C5=CC=C(C=C5)C)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2C3C(COC(O3)C4=CC=CC=C4)OC(C2OS(=O)(=O)C5=CC=C(C=C5)C)OC

Other CAS RN

15384-63-1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.